molecular formula C18H23ClN2O3 B11303014 6-Chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propylchromen-2-one

6-Chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propylchromen-2-one

Cat. No.: B11303014
M. Wt: 350.8 g/mol
InChI Key: SFHKWMHJVSCOSC-UHFFFAOYSA-N
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Description

6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their wide range of applications in pharmaceuticals, dyes, and liquid crystals . The compound features a coumarin core with a piperazine moiety, which enhances its solubility and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one typically involves the Mannich reaction, where a coumarin derivative reacts with formaldehyde and a secondary amine, such as 4-methylpiperazine . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chlorine atom can result in various derivatives with different functional groups .

Scientific Research Applications

6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets. The piperazine moiety can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . The coumarin core may also interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct solubility, reactivity, and biological properties .

Properties

Molecular Formula

C18H23ClN2O3

Molecular Weight

350.8 g/mol

IUPAC Name

6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propylchromen-2-one

InChI

InChI=1S/C18H23ClN2O3/c1-3-4-12-9-16(22)24-18-13(12)10-15(19)17(23)14(18)11-21-7-5-20(2)6-8-21/h9-10,23H,3-8,11H2,1-2H3

InChI Key

SFHKWMHJVSCOSC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCN(CC3)C

Origin of Product

United States

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